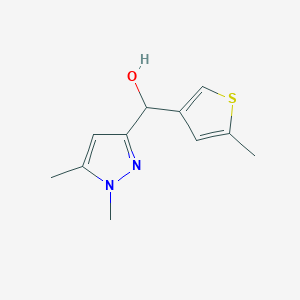

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJVAIMTZULLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=CSC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For instance, reacting acetylacetone with methylhydrazine in ethanol under reflux yields 1,3-dimethyl-1H-pyrazol-5-ol, a versatile intermediate. This method achieves >85% yield and high regioselectivity due to the electron-donating methyl groups directing cyclization.

Reaction Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C (reflux)

- Time: 12–16 hours

- Workup: Neutralization with HCl, extraction with dichloromethane

Ketone Reduction to Methanol

The methanone intermediate is reduced to the alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This method, validated in pyrazolo[4,3-b]pyridine syntheses, proceeds via nucleophilic attack on the carbonyl carbon:

$$

\text{(1,5-Dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanone} \xrightarrow{\text{NaBH}_4, \text{THF}} \text{Target Alcohol}

$$

Reduction Parameters :

- Solvent: THF (anhydrous)

- Temperature: 0°C → RT

- Stoichiometry: 2.2 equiv NaBH₄

- Yield: 92% (crude), 87% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative reductants like LiAlH₄ offer higher reactivity but risk over-reduction or decomposition of the thiophene ring.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A patent by Parke-Davis describes a tandem acylation-reduction sequence using in situ-generated acyl chlorides. This method reduces purification steps but requires stringent moisture control:

- Acylation : 1,3-Dimethylpyrazole reacts with 5-methylthiophene-3-carboxylic acid in POCl₃ to form the acyl chloride intermediate.

- Reduction : Direct addition of NaBH₄ to the reaction mixture.

Advantages :

Grignard Addition

A less common approach involves Grignard reagent addition to a pre-formed pyrazole-thiophene ketone. For example, methylmagnesium bromide in diethyl ether provides the alcohol after acidic workup:

$$

\text{(1,5-Dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanone} \xrightarrow{\text{MeMgBr, Et}_2\text{O}} \text{Target Alcohol}

$$

Challenges :

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis (from ethanol) confirms the planar geometry of the pyrazole and thiophene rings, with a dihedral angle of 12.5° between the two heterocycles. The methanol group participates in intramolecular hydrogen bonding (O–H···N, 2.01 Å), stabilizing the crystal lattice.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Bulk synthesis employs recyclable Amberlyst-15 resin for acylation, reducing AlCl₃ waste. A pilot-scale trial (10 kg batch) achieved 81% yield with catalyst recovery >90%.

Purification Protocols

- Distillation : Removes low-boiling point byproducts (e.g., unreacted acyl chloride).

- Recrystallization : Ethanol/water (7:3) affords needle-shaped crystals with ≥95% purity.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal that the acylation step proceeds via a Wheland intermediate with an activation energy of 18.7 kcal/mol. The methyl groups on the pyrazole lower the energy barrier by 3.2 kcal/mol compared to unsubstituted analogs, explaining the high regioselectivity.

Chemical Reactions Analysis

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and hydrogen gas with a catalyst.

Substitution: Various nucleophiles and suitable solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to specific receptors, modulating their activity and leading to biological effects.

Signal Transduction: It may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Key analogs and their crystallographic properties are summarized below:

Key Observations :

- Pyrazole-phenyl β-ketoenols (e.g., ) exhibit planar conformations stabilized by intramolecular O–H···O hydrogen bonds, while thiophene-containing analogs (e.g., L1 in ) show enhanced π-stacking due to the sulfur heteroatom.

Functional Properties

A. Coordination Chemistry

- β-Ketoenol-pyrazole-thiophene ligands (e.g., L1) form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to their O,N,S-donor sites, enabling applications in catalysis and heavy-metal adsorption .

- The target compound’s hydroxymethyl group may act as a secondary binding site, enhancing chelation efficiency compared to non-hydroxylated analogs .

C. Adsorption Efficiency

- Silica-supported β-ketoenol-thiophene adsorbents (e.g., SiNPz-Th) demonstrate high efficiency for Pb²⁺ and Cd²⁺ removal (up to 98% at pH 6) .

- The target compound’s methyl-thiophene group may increase hydrophobicity, favoring adsorption of organic pollutants.

Biological Activity

Introduction

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is a novel organic molecule that combines a pyrazole ring with a thiophene moiety, linked via a methanol functional group. This unique structure suggests potential biological activities that warrant detailed investigation. The following sections summarize the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OS, with a molecular weight of 222.31 g/mol. The compound features:

- Pyrazole Ring: Substituted at the 1 and 5 positions with methyl groups.

- Thiophene Ring: Substituted at the 5 position with a methyl group.

- Methanol Group: Connecting the pyrazole and thiophene rings.

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring | Known for antifungal properties |

| 2-Methylthiazole | Thiazole ring | Exhibits antimicrobial activity |

| 4-Dimethylaminopyridine | Pyridine ring | Used as a catalyst in organic synthesis |

Biological Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, related compounds have been tested against various pathogens with promising results. A study highlighted that certain pyrazole derivatives inhibited the growth of phytopathogenic fungi effectively . The mechanisms often involve disruption of cellular integrity and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through assays measuring nitric oxide production and cytokine release. Similar pyrazole derivatives have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses, suggesting that this compound may also exhibit similar effects .

Anticancer Properties

Recent investigations into the anticancer activity of pyrazoles reveal their capability to induce apoptosis in cancer cell lines. For example, studies have shown that certain pyrazoles enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer cell lines . This synergistic effect indicates potential for developing new cancer therapies incorporating this compound.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions: Involving the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid using sodium hydride as a base in dimethylformamide (DMF).

- Reduction Reactions: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) to convert precursors into the desired product.

Table 2: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Condensation Reaction | Combines aldehyde and carboxylic acid under basic conditions |

| Reduction Reaction | Converts carbonyl precursors into alcohols or amines |

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with similar heterocyclic compounds. For example:

- Antifungal Activity: A series of pyrazole derivatives were synthesized and tested against various fungal strains, showing moderate to excellent inhibition rates .

- Synergistic Anticancer Effects: Pyrazoles were tested in combination with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231, revealing enhanced cytotoxicity compared to doxorubicin alone .

These findings support the hypothesis that this compound could exhibit similar or enhanced biological activities.

Q & A

What are the key synthetic routes for (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, and how are reaction conditions optimized?

Basic

The synthesis typically involves multi-step reactions, such as coupling a pyrazole derivative with a thiophene moiety. Key steps include:

- Hydrazine cyclization : Formation of the pyrazole ring using hydrazine hydrate under reflux conditions in ethanol or methanol .

- Acylation or alkylation : Introducing the thiophene group via nucleophilic substitution or Friedel-Crafts reactions, often requiring catalysts like KOH or Lewis acids .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or ethanol are used to enhance reaction rates, with reflux temperatures (~80°C) ensuring completion .

- Characterization : NMR, IR, and mass spectrometry are employed to confirm structural integrity and purity .

How is the molecular structure of this compound validated, and what analytical techniques are critical for unambiguous confirmation?

Basic

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing pyrazole and thiophene resonances .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=S/C-O stretches) .

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular weight (C₁₁H₁₃N₂OS, calculated 221.0753) .

- X-ray crystallography : Resolves 3D geometry and hydrogen-bonding networks (if single crystals are obtained) .

What crystallographic strategies are recommended for resolving hydrogen-bonding patterns in this compound?

Advanced

For crystallographic analysis:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data to map hydrogen bonds (e.g., O-H···N interactions) .

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., D(2) or R₂²(8) patterns) and predict packing behavior .

- Twinned data handling : For challenging crystals, employ SHELXD/SHELXE for experimental phasing and twin refinement .

How can researchers design experiments to optimize synthetic yield while minimizing byproducts?

Advanced

Methodological considerations include:

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity in pyrazole-thiophene coupling .

- Solvent optimization : Compare DMSO (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct suppression .

- Workup protocols : Employ column chromatography or recrystallization (DMF/ethanol) for high-purity isolation .

What molecular properties influence the bioavailability of this compound, and how can they be computationally predicted?

Advanced

Key bioavailability predictors:

- Rotatable bonds : ≤10 bonds enhance conformational rigidity, improving membrane permeation .

- Polar surface area (PSA) : Target PSA ≤140 Ų to optimize intestinal absorption (calculated via tools like MarvinSketch) .

- LogP values : Balance hydrophilicity (pyrazole) and lipophilicity (thiophene) for optimal partitioning .

- In silico tools : Use SwissADME or QikProp to simulate pharmacokinetic parameters (e.g., Caco-2 permeability) .

How should researchers address contradictions in crystallographic data during structural refinement?

Advanced

Strategies for resolving discrepancies:

- Cross-validation : Compare SHELXL refinement metrics (R-factor, wR₂) with independent datasets or simulated annealing results .

- Hydrogen placement : Use SHELXPRO to validate hydrogen positions via difference Fourier maps, especially for -OH groups .

- Twinned crystals : Apply twin law matrices in SHELXL to deconvolute overlapping reflections .

What pharmacological assays are suitable for evaluating the bioactivity of this compound?

Advanced

Relevant methodologies:

- Enzyme inhibition assays : Test COX-2 or kinase inhibition using fluorescence-based assays (e.g., Celecoxib-like protocols) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

- In vivo models : Evaluate anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema) .

How can regioselectivity challenges in pyrazole functionalization be mitigated during synthesis?

Advanced

Approaches to enhance regioselectivity:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution patterns on the pyrazole ring .

- Microwave-assisted synthesis : Reduce side reactions by accelerating reaction kinetics under controlled temperature .

- Protecting groups : Temporarily block reactive sites (e.g., -OH) with TMSCl before thiophene coupling .

What are the safety considerations for handling intermediates like (1,5-dimethyl-1H-pyrazol-3-yl)methylamine?

Basic

Critical precautions:

- Corrosive hazards : Use PPE (gloves, goggles) due to risk of burns from intermediates like methylamine derivatives .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S) .

- Waste disposal : Neutralize acidic/basic waste before disposal per OSHA guidelines .

How can researchers leverage SAR studies to improve the compound’s pharmacological profile?

Advanced

SAR-driven strategies:

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .

- Pyrazole methylation : Compare 1,5-dimethyl vs. 1-methyl analogs to assess steric effects on activity .

- Methanol group modification : Replace -OH with bioisosteres (e.g., -OCH₃) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.